molecular formula C4H9NOS2 B044610 Methyl (2-hydroxyethyl)carbamodithioate CAS No. 56158-48-6

Methyl (2-hydroxyethyl)carbamodithioate

Cat. No.: B044610
CAS No.: 56158-48-6
M. Wt: 151.3 g/mol
InChI Key: GJUIUIJPXQCMFE-UHFFFAOYSA-N
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Description

Methyl (2-hydroxyethyl)carbamodithioate, also known as N-(2-Hydroxyethyl)carbamodithioic Acid Methyl Ester, is a chemical compound with the molecular formula C4H9NOS2 and a molecular weight of 151.25 g/mol. This compound is primarily used as an intermediate in the synthesis of oxacephem antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-hydroxyethyl)carbamodithioate typically involves the reaction of carbon disulfide with an amine, followed by methylation. The reaction conditions often include the use of solvents such as toluene and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity. The use of continuous flow reactors can also be employed to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl (2-hydroxyethyl)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted carbamodithioates.

Scientific Research Applications

Methyl (2-hydroxyethyl)carbamodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including antibiotics.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: It is a key intermediate in the production of oxacephem antibiotics, which are used to treat bacterial infections.

    Industry: The compound is used in the production of polymers and as a surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl (2-hydroxyethyl)carbamodithioate involves its interaction with biological molecules through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in its antimicrobial properties, where it disrupts the function of bacterial enzymes .

Comparison with Similar Compounds

    2-Hydroxyethyl dibutyldithiocarbamate: Used as a surfactant collector in mineral processing.

    2-Hydroxyethyl vinyl ether: Used in polymer chemistry for the synthesis of alternating copolymers.

Uniqueness: Methyl (2-hydroxyethyl)carbamodithioate is unique due to its dual functionality, combining both hydroxyl and carbamodithioate groups. This allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl N-(2-hydroxyethyl)carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS2/c1-8-4(7)5-2-3-6/h6H,2-3H2,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUIUIJPXQCMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30534106
Record name Methyl (2-hydroxyethyl)carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56158-48-6
Record name Methyl (2-hydroxyethyl)carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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